2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol
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Overview
Description
2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol is a synthetic organic compound known for its unique chemical structure and properties. It is a phenolic compound with multiple hydroxyl groups and methyl substitutions, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol typically involves the condensation of 2,6-dimethylphenol with benzaldehyde derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Solvent extraction and distillation techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl rings can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups provide steric hindrance, affecting the compound’s reactivity and interactions. The phenolic structure allows for electron delocalization, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
- 4,4’-Isopropylidenebis(2,6-dimethylphenol)
- 2,2-Bis(4-hydroxyphenyl)propane
Uniqueness
2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties
Properties
CAS No. |
32094-31-8 |
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Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H24O2/c1-14-10-16(3)22(24)19(12-14)21(18-8-6-5-7-9-18)20-13-15(2)11-17(4)23(20)25/h5-13,21,24-25H,1-4H3 |
InChI Key |
PSMWHAYJHHEURK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
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